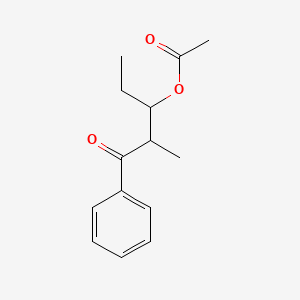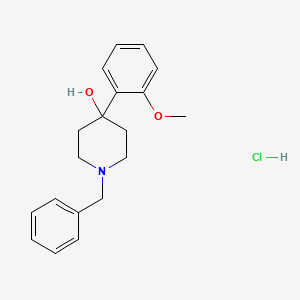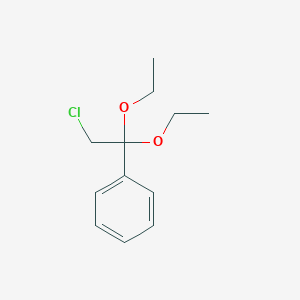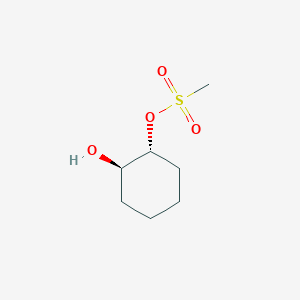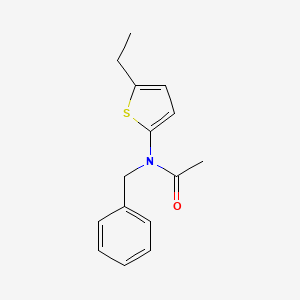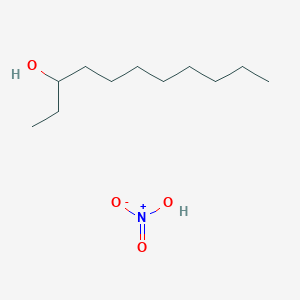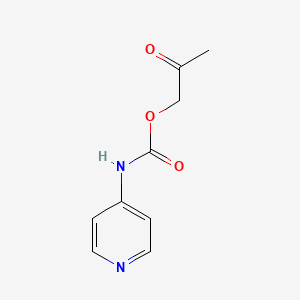
2-Oxopropyl pyridin-4-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxopropyl pyridin-4-ylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyridine ring substituted with a carbamate group and a 2-oxopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxopropyl pyridin-4-ylcarbamate typically involves the reaction of pyridine derivatives with carbamoylating agents. One common method involves the reaction of pyridine-4-ylamine with 2-oxopropyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxopropyl pyridin-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
2-Oxopropyl pyridin-4-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterase enzymes.
Medicine: Explored for its potential therapeutic effects, including its use in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-Oxopropyl pyridin-4-ylcarbamate involves its interaction with specific molecular targets. In the case of enzyme inhibition, the compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This interaction can involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-4-ylcarbamate: Similar structure but lacks the 2-oxopropyl group.
2-Oxopropyl carbamate: Similar structure but lacks the pyridine ring.
Pyridine-2-ylcarbamate: Similar structure but the carbamate group is attached to the 2-position of the pyridine ring
Uniqueness
2-Oxopropyl pyridin-4-ylcarbamate is unique due to the presence of both the pyridine ring and the 2-oxopropyl group, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets and provides distinct reactivity compared to other carbamates .
Propiedades
Número CAS |
114216-63-6 |
|---|---|
Fórmula molecular |
C9H10N2O3 |
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
2-oxopropyl N-pyridin-4-ylcarbamate |
InChI |
InChI=1S/C9H10N2O3/c1-7(12)6-14-9(13)11-8-2-4-10-5-3-8/h2-5H,6H2,1H3,(H,10,11,13) |
Clave InChI |
SPQBZDLDOAVJBT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)COC(=O)NC1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



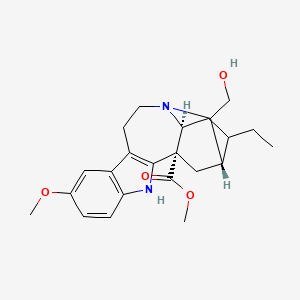
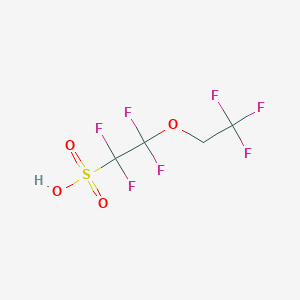
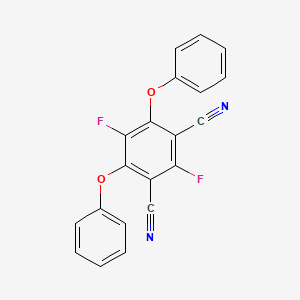
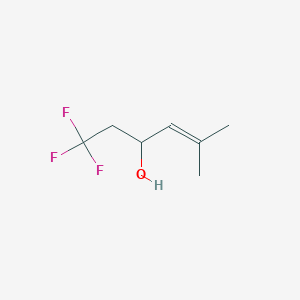

![Bis[2-(4-chlorocyclohexyl)ethyl]stannanone](/img/structure/B14315918.png)
![N-[4-(2-Formylhydrazinyl)phenyl]-N'-pentylurea](/img/structure/B14315945.png)
